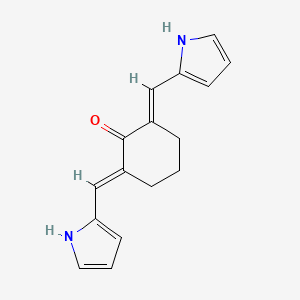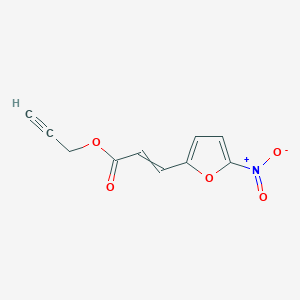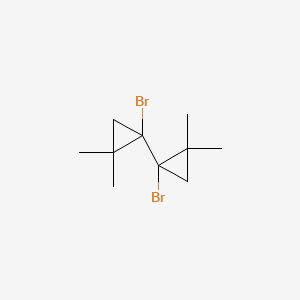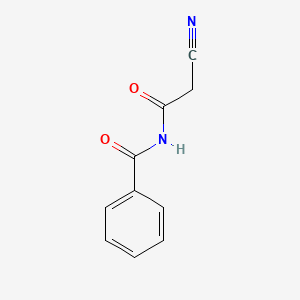
(1-Cyclopropylethylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropylethylidene)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a cyclopropylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethylidene)hydrazine typically involves the reaction of cyclopropyl ketones with hydrazine derivatives. One common method is the condensation reaction between cyclopropyl methyl ketone and hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclopropyl ketones, followed by their reaction with hydrazine derivatives. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Cyclopropylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions include oximes, amines, and substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropylethylidene)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeted therapies.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Cyclopropylethylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity or induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylhydrazine: Similar in structure but lacks the ethylidene group.
Ethylidenehydrazine: Contains the ethylidene group but lacks the cyclopropyl moiety.
Cyclopropylmethylhydrazine: Similar but with a methyl group instead of the ethylidene group.
Uniqueness: (1-Cyclopropylethylidene)hydrazine is unique due to the presence of both the cyclopropyl and ethylidene groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90255-44-0 |
|---|---|
Molekularformel |
C5H10N2 |
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
1-cyclopropylethylidenehydrazine |
InChI |
InChI=1S/C5H10N2/c1-4(7-6)5-2-3-5/h5H,2-3,6H2,1H3 |
InChI-Schlüssel |
MBOKIINMFMYCTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)




![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)


![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
